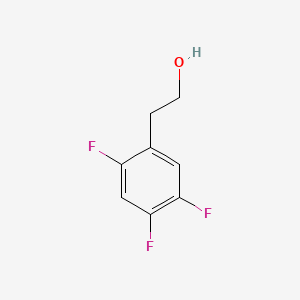

2-(2,4,5-Trifluorophenyl)ethanol

Description

2-(2,4,5-Trifluorophenyl)ethanol (CAS: 883267-70-7) is a fluorinated aromatic alcohol with the molecular formula C₈H₇F₃O and a molecular weight of 176.14 g/mol . The compound features a phenyl ring substituted with fluorine atoms at the 2-, 4-, and 5-positions, attached to an ethanol moiety. It is commercially available at purities ≥97% and is utilized in organic synthesis, pharmaceutical intermediates, and agrochemical research . Its fluorinated structure enhances lipophilicity and metabolic stability, making it valuable in drug design and specialty chemical applications .

Propriétés

IUPAC Name |

2-(2,4,5-trifluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFXXIXHSGJQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590710 | |

| Record name | 2-(2,4,5-Trifluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883267-70-7 | |

| Record name | 2-(2,4,5-Trifluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Trifluorophenyl)ethanol typically involves the reaction of 2,4,5-trifluorobenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran under controlled temperature conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2,4,5-trifluorobenzaldehyde using a palladium catalyst. This method ensures high yield and purity of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form 2-(2,4,5-trifluorophenyl)acetaldehyde or 2-(2,4,5-trifluorophenyl)acetic acid.

Reduction: The compound can be reduced to form 2-(2,4,5-trifluorophenyl)ethane.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed:

Oxidation: 2-(2,4,5-Trifluorophenyl)acetaldehyde, 2-(2,4,5-Trifluorophenyl)acetic acid.

Reduction: 2-(2,4,5-Trifluorophenyl)ethane.

Substitution: Various substituted phenyl derivatives depending on the reagent used.

Applications De Recherche Scientifique

2-(2,4,5-Trifluorophenyl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(2,4,5-Trifluorophenyl)ethanol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to various enzymes and receptors. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

2-(3,4,5-Trifluorophenyl)ethanol

- Molecular Formula : C₈H₇F₃O (identical to the target compound).

- CAS : 886761-77-9 .

- Key Differences: Fluorine atoms are positioned at the 3-, 4-, and 5-positions on the phenyl ring. For example, 2-(2,4,5-Trifluorophenyl)ethanol exhibits distinct retention characteristics in gas chromatography compared to its isomers due to differences in dipole interactions .

2-(2,4,6-Trifluorophenyl)ethanol

- CAS: Not explicitly listed in evidence, but structurally analogous to 2,4,6-trifluorophenyl derivatives (e.g., 2,4,6-trifluorophenyl isocyanate, CAS: 50528-80-8) .

- Impact of Symmetry : The symmetrical 2,4,6-substitution pattern may reduce polarity compared to the asymmetrical 2,4,5-isomer, influencing solubility and intermolecular interactions.

Functional Group Variants

(2,4,5-Trifluorophenyl)methanol

- Molecular Formula : C₇H₅F₃O.

- CAS: Not explicitly provided, but referenced in chromatographic studies .

- Comparison: Replacing the ethanol group with methanol shortens the alkyl chain, reducing molecular weight (154.11 g/mol) and hydrophobicity. Chromatographic data show a resolution (Rs) of 1.70 on Bis4MPyC6 stationary phases, lower than this compound’s retention behavior .

2-(2,4,5-Trifluorophenyl)acetic Acid

- Molecular Formula : C₈H₅F₃O₂.

- CAS : 209995-38-0 .

- Key Differences: The carboxylic acid group increases acidity (pKa ~4-5) and hydrogen-bonding capacity compared to the neutral ethanol derivative. This compound is used in peptide synthesis and as a building block for bioactive molecules .

Halogen-Substituted Analogs

2-(2,4,5-Trichlorophenoxy)ethanol

- Molecular Formula : C₈H₇Cl₃O₂.

- CAS : 2122-77-2 .

- Comparison : Chlorine atoms (vs. fluorine) increase molecular weight (241.50 g/mol) and steric bulk. Chlorinated derivatives are often less electronegative but more lipophilic, impacting applications in herbicides (e.g., as seen in Weedone® Chickweed Control formulations) .

Bioactive Derivatives

Acylthioureas with 2,4,5-Trifluorophenyl Moieties

- Example: 2-((4-methylphenoxy)methyl)-N-(2,4,5-trifluorophenyl-carbamothioyl)benzamide .

- Key Feature: The 2,4,5-trifluorophenyl group enhances antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus biofilms. Ethanol derivatives like this compound may lack direct antimicrobial action but serve as precursors for such compounds .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound | C₈H₇F₃O | 883267-70-7 | 176.14 | Pharmaceutical intermediates |

| 2-(3,4,5-Trifluorophenyl)ethanol | C₈H₇F₃O | 886761-77-9 | 176.14 | Organic synthesis |

| 2-(2,4,5-Trifluorophenyl)acetic Acid | C₈H₅F₃O₂ | 209995-38-0 | 190.12 | Peptide synthesis |

| (2,4,5-Trifluorophenyl)methanol | C₇H₅F₃O | - | 154.11 | Chromatography studies |

| 2-(2,4,5-Trichlorophenoxy)ethanol | C₈H₇Cl₃O₂ | 2122-77-2 | 241.50 | Herbicide formulations |

Table 2: Chromatographic Behavior (Rs Values on Bis4MPyC6 Stationary Phase)

| Compound | Rs (Bis4MPyC6) | Rs (PEG) |

|---|---|---|

| This compound | Data not shown | - |

| (2,4,5-Trifluorophenyl)methanol | 1.70 | 1.13 |

| 2-(Trifluoromethyl)phenylmethanol | 1.95 | 0.94 |

Key Research Findings

Fluorine Substitution and Bioactivity : The 2,4,5-trifluorophenyl group enhances resistance to enzymatic degradation, making it valuable in antimicrobial agents .

Chromatographic Performance : Asymmetric fluorine substitution (2,4,5 vs. 3,4,5) improves resolution in ionic liquid stationary phases due to stronger dipole interactions .

Agrochemical Applications : Derivatives like 2-(2,4,5-Trifluorophenyl) propionic acid are used in herbicides, highlighting the role of fluorinated alcohols in agrochemical design .

Activité Biologique

2-(2,4,5-Trifluorophenyl)ethanol (C8H7F3O) is an organofluorine compound that has garnered attention for its potential biological activities. The unique trifluoromethyl group significantly influences its reactivity and interaction with biological systems. This article delves into the biological activity of this compound, supported by data tables and research findings.

The molecular structure of this compound features three fluorine atoms attached to a phenyl ring, which enhances its lipophilicity and metabolic stability. The presence of fluorine atoms increases the compound's binding affinity to various enzymes and receptors, potentially modulating biochemical pathways by inhibiting or activating specific enzymes.

Key Characteristics:

- Molecular Formula: C8H7F3O

- Molecular Weight: 192.14 g/mol

- Physical State: Liquid at room temperature

Biological Activities

Research has identified several potential biological activities associated with this compound:

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.

- Anti-inflammatory Properties: The compound has been explored for its anti-inflammatory effects, potentially through the modulation of inflammatory mediators .

- Pharmaceutical Applications: Due to its unique structure, this compound is being investigated as a pharmaceutical intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable candidate for drug development.

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Efficacy:

- A study assessed the compound's effectiveness against Escherichia coli and Staphylococcus aureus. Results indicated an inhibition zone diameter of 15 mm against E. coli at a concentration of 100 µg/mL.

- Comparative analysis with similar compounds showed that this compound had superior antimicrobial activity compared to its difluorinated counterparts.

-

Anti-inflammatory Activity:

- In vitro assays demonstrated that the compound reduced nitric oxide production in lipopolysaccharide-stimulated macrophages by approximately 30%, indicating potential anti-inflammatory effects.

-

Pharmacokinetics:

- Studies on metabolic stability revealed that the trifluorinated structure enhances resistance to metabolic degradation compared to non-fluorinated analogs, suggesting better bioavailability in therapeutic applications.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:

| Compound Name | Structure Features | Antimicrobial Activity | Anti-inflammatory Activity | Stability |

|---|---|---|---|---|

| This compound | Three fluorine atoms | High | Moderate | High |

| 2-(2,4-Difluorophenyl)ethanol | Two fluorine atoms | Moderate | Low | Moderate |

| 2-(3-Fluorophenyl)ethanol | One fluorine atom | Low | Low | Low |

Q & A

Q. Characterization Tools :

Q. Reported Solubility Ranges :

| Solvent | Solubility (mg/mL) | Source |

|---|---|---|

| Methanol | 10–15 | |

| Chloroform | 5–8 |

Advanced: What analytical strategies resolve structural ambiguities in fluorinated byproducts during synthesis?

Methodological Answer:

- Multi-Nuclear NMR :

- - HOESY identifies spatial proximity of fluorine and hydrogen atoms .

- NMR detects carbonyl or ethylene group modifications.

- High-Resolution Mass Spectrometry (HRMS) :

Case Study : A byproduct with m/z 199.45 (CHODCl) was identified as 2,4,6-Trichlorophenol-d2 via isotopic labeling .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements :

- Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (R41/R37/38 hazards) .

- Ventilation : Use fume hoods due to volatile fluorinated compounds (flash point ~108°C) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the electronic effect of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Fluorine’s Electron-Withdrawing Effect :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.